molecular formula C13H18N2O B2696692 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one CAS No. 1338967-48-8

1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one

Cat. No.: B2696692
CAS No.: 1338967-48-8
M. Wt: 218.3
InChI Key: RQAVLOXGTDFOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one is a tetrahydroquinoline derivative characterized by a ketone group at the 1-position of the butanone moiety and an amino substituent at the 4-position of the dihydroquinoline ring. This structural framework places it within a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects .

Properties

IUPAC Name

1-(4-amino-3,4-dihydro-2H-quinolin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-5-13(16)15-9-8-11(14)10-6-3-4-7-12(10)15/h3-4,6-7,11H,2,5,8-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAVLOXGTDFOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(C2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338967-48-8
Record name 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one, a compound with the molecular formula C13H18N2OC_{13}H_{18}N_{2}O and a molecular weight of 218.3 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current literature.

  • IUPAC Name : 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one
  • Molecular Formula : C13H18N2OC_{13}H_{18}N_{2}O
  • Molecular Weight : 218.3 g/mol
  • CAS Number : 1338967-48-8

Research indicates that compounds related to 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one may act as modulators of dopamine receptors, particularly the D2 receptor (D2R). A study synthesized various derivatives and evaluated their affinity for D2R, revealing that certain compounds exhibited promising binding affinities and low cytotoxicity, suggesting potential for central nervous system (CNS) applications .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Dopamine Receptor Modulation : In a pilot study involving novel dopamine receptor D2 modulators, derivatives of 3,4-dihydroquinolin were synthesized and tested. One compound demonstrated significant D2R affinity and was noted for its ability to cross the blood-brain barrier effectively .
  • Neuronal Nitric Oxide Synthase Inhibition : A related study focused on 3,4-dihydroquinolin derivatives as selective inhibitors of neuronal nitric oxide synthase (nNOS). Some compounds showed effective inhibition and were able to reverse thermal hyperalgesia in animal models, indicating potential applications in treating pain disorders .
  • Structure-Activity Relationship (SAR) : The SAR studies conducted on various quinoline derivatives revealed critical insights into how structural modifications could enhance biological activity. This approach is essential for optimizing the therapeutic profiles of these compounds .

Data Summary

Compound NameMolecular FormulaMolecular WeightBiological Activity
1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-oneC13H18N2O218.3 g/molD2R modulation
Related Compound AC13H18N2O218.3 g/molnNOS inhibition
Related Compound BC11H14N2O190.24 g/molPain relief in models

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one has been investigated for its potential as a therapeutic agent. The compound's structural features suggest it may exhibit significant biological activity, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including resistant strains like Mycobacterium smegmatis and Pseudomonas aeruginosa .

Case Study : A recent study synthesized several quinoline derivatives and tested their antimicrobial efficacy. Compounds showed varying degrees of inhibition against different microbial strains, with some demonstrating minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis . This suggests that 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one could be a candidate for further development as an antimicrobial agent.

Anticancer Research

The compound has also been explored for its anticancer properties. Quinoline derivatives are known to induce apoptosis in cancer cells while sparing normal cells.

Case Study : In a controlled study evaluating the anticancer effects of quinoline derivatives, researchers found that certain compounds led to significant apoptosis in breast cancer cell lines. The results indicated that these compounds could serve as potential leads for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one is crucial for optimizing its biological activity. The presence of functional groups such as amino and carbonyl moieties plays a significant role in enhancing its pharmacological properties.

Summary of SAR Findings

Functional GroupEffect on Activity
Amino GroupIncreases antibacterial activity
Carbonyl GroupEnhances cytotoxicity against cancer cells

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Reported Activities

Compound Name Core Structure Modifications Reported Bioactivities Reference
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one Ibuprofen hybrid with dihydroquinoline Antioxidant, antitryptic, anti-denaturation
4-(3,4-Dihydroquinolin-1(2H)-yl)butan-2-one (3b) Shorter carbon chain (butan-2-one) Intermediate in lipase-catalyzed synthesis
3-(Substituted-aminomethyl)-1-pentyl-1H-quinolin-4-one 4-Oxo-quinoline with aminomethyl substituent Antiviral, antimicrobial
2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one Isoquinolinone with hydroxylphenyl substitution Neurotoxicity, antitumor, antimicrobial
N-(3-cyano-4-(3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Complex quinoline-dihydroquinoline hybrid Patent-linked (likely kinase inhibition)

Key Observations :

  • Hybridization with NSAIDs: The ibuprofen hybrid (Table 1, Row 1) demonstrates enhanced anti-inflammatory and antioxidant activities compared to standalone dihydroquinoline derivatives, suggesting that hybrid strategies could be applied to 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one for targeted therapeutic effects .
  • Functional Group Impact: The presence of a hydroxyl or amino group (e.g., in Row 4 and the target compound) correlates with improved bioactivity, likely due to increased hydrogen-bonding capacity and solubility .

Physicochemical Properties: Lipophilicity and Solubility

Lipophilicity (logP) is a critical parameter for drug bioavailability. highlights that dihydroquinoline hybrids exhibit moderate lipophilicity, with logP values ranging from 2.1–3.5 (determined via reversed-phase TLC and in silico methods). For example:

  • 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one: logP = 3.2 .
  • 4-(3,4-Dihydroquinolin-1(2H)-yl)butan-2-one (3b): Not explicitly reported, but shorter carbon chains (butan-2-one vs. butan-1-one) may reduce logP compared to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.